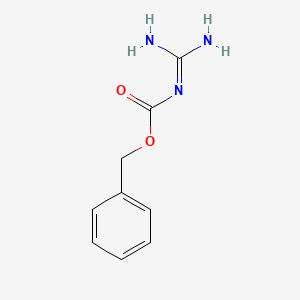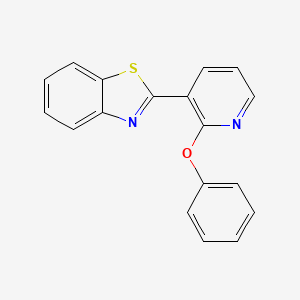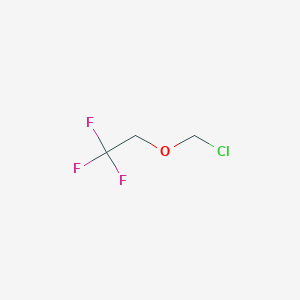
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone,monohydrochloride
Vue d'ensemble
Description
La Hexylone N-éthylique (chlorhydrate) est un composé synthétique appartenant à la famille des cathinones substituées, connu pour ses effets stimulants. Son nom formel est 1-(1,3-benzodioxol-5-yl)-2-(éthylamino)-1-hexanone, monochlorhydrate . Ce composé a été principalement utilisé dans la recherche et les applications médico-légales .
Méthodes De Préparation
La synthèse de la Hexylone N-éthylique (chlorhydrate) implique plusieurs étapes, généralement en commençant par le précurseur 1,3-benzodioxole. La voie de synthèse comprend les étapes suivantes :
Formation de l'intermédiaire : Le précurseur subit une réaction avec l'hexanone pour former un composé intermédiaire.
Éthylation : L'intermédiaire est ensuite mis en réaction avec l'éthylamine dans des conditions contrôlées pour introduire le groupe éthylamino.
Formation du chlorhydrate : La dernière étape implique l'addition d'acide chlorhydrique pour former le sel de chlorhydrate de la Hexylone N-éthylique.
Analyse Des Réactions Chimiques
La Hexylone N-éthylique (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire sous l'influence d'agents oxydants forts, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en groupe alcool en utilisant des agents réducteurs comme le borohydrure de sodium.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
4. Applications de la recherche scientifique
La Hexylone N-éthylique (chlorhydrate) est principalement utilisée dans la recherche scientifique, en particulier dans les domaines de la chimie et de la science médico-légale. Ses applications comprennent :
Étalon de référence analytique : Il est utilisé comme étalon en spectrométrie de masse et dans d'autres techniques analytiques pour identifier et quantifier des composés similaires.
Toxicologie médico-légale : Il est utilisé dans les laboratoires médico-légaux pour détecter et analyser la présence de cathinones dans les échantillons biologiques.
Études pharmacologiques : Les chercheurs étudient ses effets stimulants et ses interactions potentielles avec les systèmes de neurotransmetteurs.
5. Mécanisme d'action
Le mécanisme d'action de la Hexylone N-éthylique (chlorhydrate) implique son interaction avec les systèmes de neurotransmetteurs dans le cerveau. Il agit comme un inhibiteur de la recapture de la noradrénaline-dopamine, augmentant les niveaux de ces neurotransmetteurs dans la fente synaptique. Cela conduit à une stimulation et une euphorie accrues . Les cibles moléculaires comprennent les transporteurs de la noradrénaline et de la dopamine, qui sont inhibés par le composé, empêchant la recapture de ces neurotransmetteurs .
Applications De Recherche Scientifique
N-ethyl Hexylone (hydrochloride) is primarily used in scientific research, particularly in the fields of chemistry and forensic science. Its applications include:
Analytical reference standard: It is used as a standard in mass spectrometry and other analytical techniques to identify and quantify similar compounds.
Forensic toxicology: It is employed in forensic laboratories to detect and analyze the presence of cathinones in biological samples.
Pharmacological studies: Researchers study its stimulant effects and potential interactions with neurotransmitter systems.
Mécanisme D'action
The mechanism of action of N-ethyl Hexylone (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation and euphoria . The molecular targets include norepinephrine and dopamine transporters, which are inhibited by the compound, preventing the reuptake of these neurotransmitters .
Comparaison Avec Des Composés Similaires
La Hexylone N-éthylique (chlorhydrate) est structurellement similaire à d'autres cathinones substituées, telles que :
- Pentylone N-éthylique
- Pentylone
- Méthylone
- Butylone
Comparée à ces composés, la Hexylone N-éthylique (chlorhydrate) possède un groupe éthylamino unique, ce qui peut contribuer à son profil pharmacologique distinct. Si tous ces composés ont des effets stimulants, leur puissance et leur durée d'action peuvent varier .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-3-5-6-12(16-4-2)15(17)11-7-8-13-14(9-11)19-10-18-13;/h7-9,12,16H,3-6,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWLISQAEVANFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342198 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27912-41-0 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-methyl 2-(6-acetamido-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2422497.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2422499.png)

![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide](/img/structure/B2422502.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide](/img/structure/B2422503.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2422504.png)



![5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422511.png)
![butyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate](/img/structure/B2422513.png)


